Technical Guide: Synthesis and Characterization of 1-(4-Methanesulfinylphenyl)ethylamine
Technical Guide: Synthesis and Characterization of 1-(4-Methanesulfinylphenyl)ethylamine
This technical guide details the synthesis and characterization of 1-(4-Methanesulfinylphenyl)ethylamine , a functionalized aryl sulfoxide amine often utilized as a chiral building block or pharmaceutical intermediate.
The guide prioritizes a Linear Chemo-Selective Route , avoiding the pitfalls of over-oxidation (sulfone formation) and chemoselectivity issues common in sulfur chemistry.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 1-(4-Methanesulfinylphenyl)ethylamine
CAS: 162607-20-7 (Generic/Racemic)
Molecular Formula: C
Strategic Approach
Direct amination of the sulfide precursor followed by oxidation is risky due to potential N-oxidation. The superior strategy involves early-stage oxidation of the ketone to the sulfoxide, followed by a mild reductive amination that preserves the sulfoxide oxidation state.
Selected Route:
-
Precursor: 4'-(Methylthio)acetophenone.
-
Step 1 (Oxidation): Selective oxidation to 4'-(Methanesulfinyl)acetophenone using Sodium Periodate (NaIO
). -
Step 2 (Amination): Reductive amination using Ammonium Acetate and Sodium Cyanoborohydride (NaBH
CN).
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the conversion of the sulfide ketone to the target amine via a sulfoxide intermediate.[1][2][3]
Detailed Experimental Protocols
Step 1: Selective Oxidation to 4'-Methanesulfinylacetophenone
Objective: Convert the sulfide to a sulfoxide without over-oxidation to the sulfone.
Reagents: Sodium Periodate (NaIO
Protocol:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 4'-(Methylthio)acetophenone (16.6 g, 100 mmol) in Methanol (150 mL).
-
Oxidant Preparation: Dissolve Sodium Periodate (22.5 g, 105 mmol, 1.05 equiv) in Water (200 mL).
-
Addition: Cool the sulfide solution to 0°C in an ice bath. Add the aqueous NaIO
solution dropwise over 30 minutes. Note: The reaction is exothermic; control temperature < 5°C. -
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight. A heavy precipitate of Sodium Iodate (NaIO
) will form. -
Workup: Filter off the NaIO
solid. Extract the filtrate with Dichloromethane (DCM) (3 x 100 mL). -
Drying: Dry combined organics over Na
SO , filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.
-
Expected Yield: 85-92%
-
Appearance: White to off-white crystalline solid.
-
Step 2: Reductive Amination to Target Amine
Objective: Convert the ketone to a primary amine while leaving the sulfoxide intact.
Reagents: Ammonium Acetate (NH
Protocol:
-
Imine Formation: In a dry flask, combine 4'-Methanesulfinylacetophenone (9.1 g, 50 mmol) and Ammonium Acetate (38.5 g, 500 mmol, 10 equiv) in Methanol (100 mL).
-
Reduction: Add Sodium Cyanoborohydride (2.2 g, 35 mmol, 0.7 equiv relative to ketone, but often 1.5-2.0 equiv is safer for completion) in one portion.
-
Critical Control: Do not use catalytic hydrogenation (H
/Pd), as this often reduces sulfoxides back to sulfides. NaBH CN is chemoselective for the imine.[4]
-
-
Reaction: Stir at room temperature for 24–48 hours. Monitor by TLC (DCM/MeOH 9:1) for disappearance of ketone.
-
Quench: Carefully acidify with concentrated HCl to pH < 2 (to decompose excess hydride) and stir for 30 mins.
-
Workup:
-
Extract the acidic aqueous layer with Diethyl Ether (2 x 50 mL) to remove non-basic impurities (unreacted ketone).
-
Basify the aqueous phase to pH > 12 using 40% NaOH solution.
-
Extract the free amine into DCM (4 x 50 mL).
-
-
Isolation: Dry DCM layer over K
CO (Na SO can trap amines), filter, and concentrate. -
Salt Formation (Optional for storage): Dissolve oil in Ethanol and add HCl/Ether to precipitate the hydrochloride salt.
Reaction Workflow & Mechanism
The reductive amination proceeds via an in situ iminium ion.[5] The use of excess ammonium acetate drives the equilibrium toward the imine, which is then trapped by the hydride.
Figure 2: Reaction cascade for the reductive amination step.
Characterization Data
The following data represents the expected spectral signature for the free base.
Spectroscopic Data Table
| Technique | Parameter | Assignment / Value |
| 1H NMR | Solvent | CDCl |
| Aromatic protons ortho to Sulfoxide (Deshielded) | ||
| Aromatic protons meta to Sulfoxide | ||
| Benzylic Methine (-CH -NH | ||
| Sulfoxide Methyl (-SO-CH | ||
| Methyl group (-CH-CH | ||
| Amine protons (-NH | ||
| IR | Key Bands | 1040 cm |
| MS (ESI) | m/z | [M+H] |
Troubleshooting & Optimization
-
Hygroscopicity: Sulfoxides are hygroscopic. Store the intermediate ketone and final amine salt in a desiccator.
-
Over-oxidation: If the sulfone (S(=O)
Me) is observed in Step 1 (NMR methyl singlet ~3.0 ppm), reduce the reaction temperature or reaction time. -
Resolution: The product is obtained as a racemate. For chiral applications, resolution can be achieved using (S)-Mandelic acid or via enzymatic kinetic resolution (Lipase B).
References
-
Selective Sulfide Oxidation: Leonard, N. J.; Johnson, C. R. "Periodate Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry, 1962 , 27(1), 282–284. Link
-
Reductive Amination (Borch Reduction): Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link
-
General Synthesis of Alpha-Methylbenzylamines: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. Link
-
Stability of Sulfoxides: Madesclaire, M. "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 1986 , 42(20), 5459-5495. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
